molecular formula C43H57N9O9 B170805 (Lys7)-Dermorphin CAS No. 142689-18-7

(Lys7)-Dermorphin

Cat. No. B170805
CAS RN: 142689-18-7
M. Wt: 844 g/mol
InChI Key: OAYQFQPLBIBLJE-NKQYGYANSA-N
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Description

(Lys7)-Dermorphin is a peptide derived from the skin of the South American frog, Phyllomedusa sauvagei. It is a potent opioid receptor agonist and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

  • Central Nervous System Effects : (Lys7)-Dermorphin has been studied for its effects on the central nervous system, particularly in terms of cerebral metabolism. One study found that intravenous administration of this compound in rats resulted in dose-related reductions in cerebral metabolic rates for glucose in various brain regions, suggesting significant central nervous system activity (Pontieri et al., 2006).

  • Affinity and Selectivity for Opioid Receptors : Research has been conducted to explore this compound's selectivity and affinity for mu-opioid receptors. Modifications in the peptide structure have been investigated to assess changes in binding affinity, indicating potential applications in designing receptor-specific drugs (Choi et al., 2003).

  • Analgesic Potency and Application : The analgesic properties of this compound have been extensively studied. It has been shown to have significantly higher antinociceptive potency than morphine in animal models, indicating its potential application in pain management (Negri et al., 1995).

  • Interaction with Mu Opioid Receptor Subtypes : Studies have also focused on how this compound interacts with different mu opioid receptor subtypes. Its ability to modulate antinociception and catalepsy in rats highlights the complexity of opioid receptor interactions (Negri et al., 1992).

  • Biological Activity and Conformational Investigations : Synthesis and biological activity of glycosylated this compound analogues have been explored, providing insights into the structural aspects of the peptide that influence its biological activity (Biondi et al., 2007).

  • Respiratory and Cardiovascular Effects : The impact of this compound on respiratory and cardiovascular systems has been investigated, with findings indicating significant effects on respiratory variables, arterial blood pressure, and heart rate in awake rats (Negri et al., 1998).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQFQPLBIBLJE-NKQYGYANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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